molecular formula C13H17NO B181688 Spiro[isochroman-1,4'-piperidine] CAS No. 180160-97-8

Spiro[isochroman-1,4'-piperidine]

Cat. No. B181688
Key on ui cas rn: 180160-97-8
M. Wt: 203.28 g/mol
InChI Key: SKFZSJIOAVSXCU-UHFFFAOYSA-N
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Patent
US08664216B2

Procedure details

A solution of 1′-benzyl-3,4-dihydrospiro[isochromene-1,4′-piperidine] (0.40 g, 1.3 mmol) in ethanol (15 ml) was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 0.14 g) the reaction vessel was filled with hydrogen gas. The mixture was stirred for 18 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (0.23 g) as white solid with a purity of approx. 88% as assessed by 1H-NMR (contaminated with 1′-ethyl-3,4-dihydrospiro[isochromene-1,4′-piperidine]). MS m/e: 204 (M+H+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][CH2:15][O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[NH:8]1[CH2:13][CH2:12][C:11]2([C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][CH2:15][O:14]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OCCC1=CC=CC=C12
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC2(CC1)OCCC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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